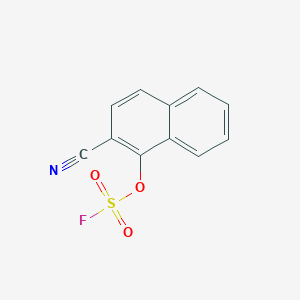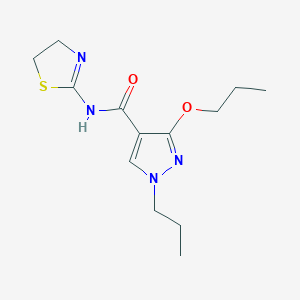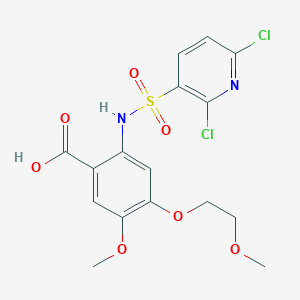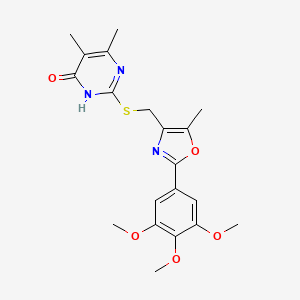
2-Cyano-1-fluorosulfonyloxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-1-fluorosulfonyloxynaphthalene (CFSN) is a synthetic compound that has been widely used in various scientific research applications. It is a highly reactive and versatile compound that can be easily synthesized using different methods.
Applications De Recherche Scientifique
2-Cyano-1-fluorosulfonyloxynaphthalene has been extensively used in scientific research for various applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper, iron, and zinc. 2-Cyano-1-fluorosulfonyloxynaphthalene has also been used as a fluorescent probe for the detection of amino acids and peptides. Additionally, 2-Cyano-1-fluorosulfonyloxynaphthalene has been used as a cross-linking agent for the synthesis of polymers and as a precursor for the synthesis of other naphthalene derivatives.
Mécanisme D'action
The mechanism of action of 2-Cyano-1-fluorosulfonyloxynaphthalene is not fully understood. However, it is known that 2-Cyano-1-fluorosulfonyloxynaphthalene reacts with metal ions and forms a complex that emits fluorescence. The fluorescence intensity is proportional to the concentration of the metal ion. 2-Cyano-1-fluorosulfonyloxynaphthalene also reacts with amino acids and peptides, leading to the formation of a fluorescent product.
Biochemical and Physiological Effects:
2-Cyano-1-fluorosulfonyloxynaphthalene has no known biochemical or physiological effects. It is a synthetic compound that is not found naturally in the environment or in living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
2-Cyano-1-fluorosulfonyloxynaphthalene has several advantages for lab experiments. It is a highly reactive and versatile compound that can be easily synthesized and purified. It is also a fluorescent probe that can be used for the detection of metal ions, amino acids, and peptides. However, 2-Cyano-1-fluorosulfonyloxynaphthalene has some limitations. It is a synthetic compound that may not accurately represent natural compounds. It also requires careful handling due to its reactivity and toxicity.
Orientations Futures
There are several future directions for the use of 2-Cyano-1-fluorosulfonyloxynaphthalene in scientific research. One potential application is in the detection of metal ions in biological samples, such as blood and urine. 2-Cyano-1-fluorosulfonyloxynaphthalene can also be used as a fluorescent probe for the detection of proteins and enzymes. Additionally, 2-Cyano-1-fluorosulfonyloxynaphthalene can be used as a cross-linking agent for the synthesis of biomaterials and as a precursor for the synthesis of other fluorescent compounds.
Conclusion:
In conclusion, 2-Cyano-1-fluorosulfonyloxynaphthalene is a synthetic compound that has been widely used in various scientific research applications. It can be easily synthesized using different methods and is a highly reactive and versatile compound. 2-Cyano-1-fluorosulfonyloxynaphthalene has been used as a fluorescent probe for the detection of metal ions, amino acids, and peptides. It has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of 2-Cyano-1-fluorosulfonyloxynaphthalene in scientific research, including the detection of metal ions in biological samples and the synthesis of biomaterials.
Méthodes De Synthèse
2-Cyano-1-fluorosulfonyloxynaphthalene can be synthesized using different methods, including the reaction of 2-naphthol with cyanogen bromide and sulfur tetrafluoride. Another method involves the reaction of 2-naphthol with cyanogen chloride and sulfur tetrafluoride. These methods yield 2-Cyano-1-fluorosulfonyloxynaphthalene in high purity and yield. The synthesized compound can be further purified using column chromatography or recrystallization.
Propriétés
IUPAC Name |
2-cyano-1-fluorosulfonyloxynaphthalene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FNO3S/c12-17(14,15)16-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKZQFKAFGOVAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OS(=O)(=O)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-1-fluorosulfonyloxynaphthalene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}amino)-N-cyclopropyl-4-methylbenzamide](/img/structure/B2941194.png)

![N,4,6-trimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2941197.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2941198.png)

![3-(4-Fluorophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2941201.png)



![2-(allylthio)-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2941212.png)
![N-(5-fluoro-2-methylphenyl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2941213.png)
![(Z)-N-[4-cyano-1-(4-methoxyphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide](/img/structure/B2941214.png)